Benzenediazonium

Description

Properties

CAS No. |

2684-02-8 |

|---|---|

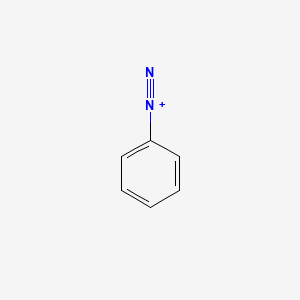

Molecular Formula |

C6H5N2+ |

Molecular Weight |

105.12 g/mol |

IUPAC Name |

benzenediazonium |

InChI |

InChI=1S/C6H5N2/c7-8-6-4-2-1-3-5-6/h1-5H/q+1 |

InChI Key |

CIZVQWNPBGYCGK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+]#N |

Canonical SMILES |

C1=CC=C(C=C1)[N+]#N |

Other CAS No. |

2684-02-8 |

Related CAS |

100-34-5 (chloride) 369-57-3 (tetrafluoroborate(-1)) 369-58-4 (hexafluorophosphate(-1)) 619-97-6 (nitrate) 36211-73-1 (sulfate[1:1]) 68596-95-2 (tri-iodide) |

Synonyms |

enzenediazonium benzenediazonium chloride benzenediazonium hexafluorophosphate (-1) benzenediazonium ion benzenediazonium nitrate benzenediazonium sulfate (1:1) benzenediazonium sulfate (2:1) benzenediazonium tetrafluoroborate benzenediazonium tetrafluoroborate (-1) benzenediazonium tri-iodide phenyldiazonium compounds |

Origin of Product |

United States |

Foundational & Exploratory

Benzenediazonium Chloride: A Comprehensive Technical Guide on Synthesis, Properties, and Reactions

Abstract: Benzenediazonium chloride (C₆H₅N₂⁺Cl⁻) is a highly versatile and reactive chemical intermediate pivotal to modern organic synthesis.[1] Its significance lies in its ability to serve as a precursor for a wide array of benzene (B151609) derivatives through reactions that replace its remarkably stable dinitrogen leaving group. This guide provides an in-depth examination of its synthesis via the diazotization of aniline (B41778), its key physical and chemical properties, detailed experimental protocols, and its principal reaction pathways. The content is tailored for researchers, scientists, and professionals in drug development who utilize diazonium salts in synthetic applications.

Synthesis of this compound Chloride

The primary method for synthesizing this compound chloride is the diazotization of aniline.[2][3] This reaction involves treating a primary aromatic amine, aniline, with nitrous acid (HNO₂) at low temperatures.[4] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[1][3][4]

The overall balanced chemical equation is:[1] C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O[1]

1.1. Reaction Mechanism

The diazotization mechanism proceeds through several key steps:[4]

-

Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to produce nitrous acid.[4]

-

Formation of the Nitrosonium Ion: Nitrous acid is protonated by the excess acid and subsequently loses a water molecule to form the nitrosonium ion (NO⁺), which acts as the key electrophile.[4][5]

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the nitrosonium ion.[4][5]

-

Proton Transfers and Dehydration: A series of proton transfer steps and the elimination of a water molecule lead to the formation of the stable this compound ion.[5]

1.2. Critical Reaction Conditions

Temperature control is the most critical parameter for a successful diazotization. The reaction must be maintained at a low temperature, typically between 0-5°C (273-278 K).[1][3][4] Temperatures above this range cause the unstable diazonium salt to decompose rapidly, primarily into phenol (B47542) and nitrogen gas, significantly reducing the yield of the desired product.[1][6][7]

Experimental Protocol: Synthesis of this compound Chloride Solution

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures and personal protective equipment. This compound salts are explosive when dry and must be handled with extreme caution.[1][8]

Materials and Reagents:

-

Aniline (C₆H₅NH₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Thermometer

Procedure:

-

In a 250 mL beaker, dissolve a specific molar amount of aniline in a solution of concentrated HCl and water. The mixture forms aniline hydrochloride.[2]

-

Cool the beaker in a large ice-water bath to bring the temperature of the solution down to 0-5°C. Maintain this temperature throughout the procedure.[9]

-

In a separate beaker, prepare an aqueous solution of sodium nitrite. The molar amount should be equimolar to the aniline used.[9] Cool this solution in the ice bath as well.

-

Slowly add the cold sodium nitrite solution dropwise to the cold, vigorously stirred aniline hydrochloride solution.[1][9]

-

Monitor the temperature continuously with a thermometer, ensuring it does not rise above 5°C.[1][9][10] The rate of addition should be controlled to manage the exothermic nature of the reaction.[9]

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[9]

-

The resulting clear solution contains this compound chloride and should be used immediately for subsequent reactions without isolation.[1] Do not attempt to isolate the solid salt, as it is explosive in its dry state. [1][8]

Properties of this compound Chloride

2.1. Physical Properties

This compound chloride is a colorless crystalline solid in its pure, isolated form.[1][11] However, it is almost exclusively handled as an aqueous solution due to its instability.[1]

| Property | Value/Description |

| Chemical Formula | C₆H₅N₂Cl[11][12] |

| Molecular Weight | 140.57 g/mol [13] |

| Appearance | Colorless to pale yellow crystalline solid.[11][14] |

| Solubility | Highly soluble in water and polar solvents.[8][11] Insoluble in most organic solvents.[8] |

| Melting Point | Decomposes upon heating. |

| Stability | Highly unstable, especially when dry.[1] Can explode on heating.[8] Solutions are relatively stable at 0-5°C.[11][15] |

2.2. Chemical Properties and Reactivity

The unique reactivity of this compound chloride stems from the exceptional stability of the dinitrogen molecule (N₂), which makes the diazonium group (-N₂⁺) an excellent leaving group.[5][13] This facilitates a wide range of substitution and coupling reactions. The positive charge on the diazonium group can be delocalized over the aromatic ring through resonance, which imparts a greater stability to aryl diazonium salts compared to their aliphatic counterparts.[13]

Key Reactions and Synthetic Applications

This compound chloride is a cornerstone intermediate for introducing various functional groups onto a benzene ring. Its reactions are broadly classified into two categories.

3.1. Substitution Reactions (Dediazonation)

In these reactions, the -N₂⁺ group is replaced by another atom or group, with the evolution of nitrogen gas.[6][7]

-

Formation of Phenol: Warming the aqueous solution of this compound chloride to room temperature or above results in its decomposition to form phenol.[6][7]

-

C₆H₅N₂⁺Cl⁻ + H₂O --(Warm)--> C₆H₅OH + N₂ + HCl

-

-

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to introduce halide or cyano groups.[12]

-

C₆H₅N₂⁺Cl⁻ --(CuCl/HCl)--> C₆H₅Cl + N₂

-

C₆H₅N₂⁺Cl⁻ --(CuBr/HBr)--> C₆H₅Br + N₂

-

C₆H₅N₂⁺Cl⁻ --(CuCN/KCN)--> C₆H₅CN + N₂

-

-

Formation of Iodobenzene: Direct addition of a potassium iodide (KI) solution to the cold diazonium salt solution yields iodobenzene.[6]

-

C₆H₅N₂⁺Cl⁻ + KI --> C₆H₅I + N₂ + KCl

-

-

Formation of Fluorobenzene (Balz-Schiemann Reaction): This is achieved by reacting the diazonium salt with fluoroboric acid (HBF₄).

-

Formation of Benzene: Reduction of the diazonium salt with hypophosphorous acid (H₃PO₂) yields benzene.

3.2. Coupling Reactions

In coupling reactions, the diazonium ion acts as an electrophile and attacks another electron-rich aromatic ring, such as phenols or anilines. The nitrogen atoms are retained, forming a characteristic -N=N- azo bridge.[6][7]

-

Reaction with Phenol: Coupling with phenol in a slightly alkaline solution (pH 9-10) produces p-hydroxyazobenzene, an orange azo dye.[6][16]

-

Reaction with Aniline: Coupling with aniline in a slightly acidic medium yields p-aminoazobenzene, a yellow dye.[17]

These azo compounds are highly colored due to the extended conjugated system of electrons across the two aromatic rings and the azo bridge, making them the basis for a vast range of synthetic dyes and indicators.[6][17]

Safety and Handling

Extreme caution is required when working with this compound chloride due to its hazardous properties.

-

Explosion Hazard: The dry salt is highly explosive and sensitive to heat, shock, and friction.[1][8] It should never be isolated or stored.

-

Temperature Control: Always prepare and use the diazonium salt solution under cold conditions (0–5°C) to prevent decomposition.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][18] All manipulations should be performed in a well-ventilated fume hood.[18][19]

-

Disposal: Any unused diazonium salt solution should be decomposed before disposal by reacting it with a suitable agent, such as a solution of sodium carbonate or by warming it to convert it to phenol.

Visualizations

Caption: Experimental workflow for the synthesis of an aqueous solution of this compound chloride.

Caption: Reaction mechanism for the formation of the this compound ion from aniline.

Caption: Major substitution and coupling reaction pathways for this compound chloride.

References

- 1. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]

- 2. ck12.org [ck12.org]

- 3. allen.in [allen.in]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. This compound chloride | 100-34-5 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. List a few properties of benzene diazonium chloride. - askIITians [askiitians.com]

- 12. ck12.org [ck12.org]

- 13. This compound Chloride CAS 100-34-5 Supplier [benchchem.com]

- 14. This compound chloride [chemister.ru]

- 15. youtube.com [youtube.com]

- 16. List a few properties of benzene diazonium chlorid class 11 chemistry CBSE [vedantu.com]

- 17. The reaction of this compound chloride with aniline class 12 chemistry CBSE [vedantu.com]

- 18. echemi.com [echemi.com]

- 19. utsi.edu [utsi.edu]

Stability of Benzenediazonium Salts in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzenediazonium salts are pivotal intermediates in organic synthesis, particularly in the pharmaceutical and dye industries. Their utility, however, is intrinsically linked to their inherent instability, especially in aqueous solutions. This technical guide provides an in-depth analysis of the stability of this compound salts in aqueous media, focusing on the kinetic and thermodynamic factors governing their decomposition. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize diazonium chemistry in their work.

Core Concepts of this compound Salt Stability

This compound chloride (C₆H₅N₂⁺Cl⁻) and other this compound salts are ionic compounds that are typically soluble in polar solvents like water.[1] Their stability in aqueous solution is a critical consideration for their effective use. In general, aqueous solutions of this compound salts are unstable and prone to decomposition, a reaction that is highly sensitive to temperature, pH, and the presence of light.[2]

The primary decomposition pathway in an acidic aqueous solution is a solvolysis reaction, yielding phenol (B47542) and nitrogen gas.[1][3] This decomposition follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of the this compound salt.[1][4] The high stability of the leaving group, dinitrogen (N₂), is a major thermodynamic driving force for this decomposition.

Quantitative Analysis of Decomposition Kinetics

The rate of decomposition of this compound salts in aqueous solution is significantly influenced by temperature. The following table summarizes the first-order rate constants (k) for the decomposition of this compound chloride at various temperatures.

| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) | Reference |

| 10 | 283.15 | 0.0924 | [4] |

| 15.1 | 288.25 | 9.30 x 10⁻⁶ | [5] |

| 25 | 298.15 | - | [6][7] |

| 30 | 303.15 | - | [6] |

| 40 | 313.15 | - | [6] |

| 44.9 | 318.05 | 8.18 x 10⁻⁴ | [5] |

| 50 | 323.15 | - | [4] |

Note: Specific rate constants at 25°C, 30°C, 40°C, and 50°C were mentioned as being determined in the cited literature, but the exact values were not provided in the snippets. The table reflects the availability of this data for further investigation.

The activation energy for the decomposition of this compound chloride in water has been determined to be approximately 114 kJ/mol.[5] This value is crucial for predicting the rate of decomposition at different temperatures using the Arrhenius equation.

Factors Influencing Stability

Several factors critically affect the stability of this compound salts in aqueous solutions:

-

Temperature: As indicated by the kinetic data, temperature is a primary factor. For practical purposes, diazotization reactions and the subsequent use of the diazonium salt are typically carried out at 0-5°C to minimize decomposition.[8]

-

pH: The stability of this compound salts is highly pH-dependent. In acidic solutions ([H₃O⁺] > 10⁻² M), the decomposition primarily proceeds through a heterolytic SN1-type mechanism to form a phenyl cation.[9] As the pH increases, the reaction mechanism can become more complex, involving the formation of diazohydroxides and diazoates, which can lead to different decomposition pathways.[9] A slightly acidic medium is generally preferred to suppress undesirable side reactions.[2]

-

Counter-ion: The nature of the counter-ion (X⁻ in ArN₂⁺X⁻) has a significant impact on the stability of the solid salt and can influence its stability in solution. This compound tetrafluoroborate (B81430) and tosylate salts are notably more stable than the chloride salt and can often be isolated as solids at room temperature.[5]

-

Substituents on the Aromatic Ring: The electronic nature of substituents on the benzene (B151609) ring affects the stability of the diazonium salt. Electron-donating groups tend to stabilize the diazonium ion, while electron-withdrawing groups destabilize it.[8]

-

Light Exposure: Some diazonium salts are photosensitive and can decompose upon exposure to light.[2] Therefore, it is advisable to protect solutions of diazonium salts from direct light.

Experimental Protocols for Kinetic Analysis

The kinetics of this compound salt decomposition can be monitored using various experimental techniques. The two most common methods are UV-Vis spectroscopy and the measurement of nitrogen gas evolution.

Kinetic Analysis by UV-Vis Spectroscopy

This method relies on the change in the ultraviolet absorbance of the solution as the this compound ion decomposes.

Methodology:

-

Preparation of this compound Salt Solution: A fresh solution of this compound salt (e.g., this compound tetrafluoroborate) is prepared in a 0.2 M HCl aqueous solution.[6] The concentration should be such that the initial absorbance falls within the linear range of the spectrophotometer.

-

Temperature Control: The reaction is carried out in a temperature-controlled cell compartment of a UV-Vis spectrophotometer or in a thermostated water bath from which samples are periodically withdrawn.[3][6] Kinetic runs are typically performed at several temperatures (e.g., 30°C to 60°C) to determine the activation energy.[3]

-

In Situ Synthesis (Optional): For safety and convenience, the this compound ion can be synthesized in situ within the cuvette by mixing solutions of aniline (B41778) hydrochloride and sodium nitrite.[3]

-

Data Acquisition: The absorbance of the solution is monitored at a wavelength where the this compound ion has a strong absorbance and the products have minimal absorbance (e.g., around 305 nm).[6] Absorbance readings are taken at regular time intervals.

-

Data Analysis: Since the decomposition follows first-order kinetics, a plot of the natural logarithm of the absorbance (ln(A)) versus time will yield a straight line. The negative of the slope of this line is the first-order rate constant (k).

Kinetic Analysis by Measurement of Nitrogen Gas Evolution

This method involves monitoring the volume of nitrogen gas produced as the this compound salt decomposes.

Methodology:

-

Preparation of this compound Chloride Solution: A solution of this compound chloride is prepared in situ by dissolving aniline in concentrated HCl, cooling the mixture in an ice bath, and slowly adding a solution of sodium nitrite.[1]

-

Reaction Setup: A known volume of the this compound chloride solution is placed in a reaction vessel connected to a gas burette. The vessel is then immersed in a constant-temperature water bath.[1]

-

Data Collection: The volume of nitrogen gas evolved is recorded at regular time intervals. The reaction is allowed to proceed to completion (or can be heated to ensure completion) to determine the total volume of nitrogen (V∞).

-

Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of nitrogen at time t. The slope of this plot is equal to -k.

Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the decomposition pathway of this compound salts in acidic aqueous solution and a typical experimental workflow for kinetic analysis.

References

- 1. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 2. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. gauthmath.com [gauthmath.com]

- 5. chegg.com [chegg.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. The kinetics of the decomposition of benzene diazonium chloride in water - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Electronic Structure of the Benzenediazonium Cation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenediazonium cation (C₆H₅N₂⁺) is a cornerstone reactive intermediate in organic synthesis, pivotal for the construction of a vast array of functionalized aromatic compounds. Its utility in the Sandmeyer, Schiemann, and azo coupling reactions, among others, has cemented its place in the synthetic chemist's toolbox. Beyond its synthetic applications, the electronic structure of this cation dictates its remarkable reactivity, stability, and spectroscopic properties. A thorough understanding of its electronic landscape is therefore crucial for optimizing existing synthetic methodologies and for the rational design of novel chemical entities in drug discovery and materials science.

This technical guide provides a comprehensive exploration of the electronic structure of the this compound cation. It delves into its molecular geometry, the nature of its chemical bonds, its molecular orbital landscape, and its characteristic spectroscopic signatures. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations to facilitate a deep and practical understanding for researchers, scientists, and drug development professionals.

Molecular Geometry and Bonding

The geometry of the this compound cation has been elucidated through X-ray crystallography and computational studies, primarily Density Functional Theory (DFT). The key structural feature is the linear arrangement of the C-N-N fragment, a consequence of the sp hybridization of the nitrogen atoms.

Table 1: Key Geometric Parameters of the this compound Cation

| Parameter | X-ray Crystallography Data (Å) | DFT Calculation Data (Å) |

| N≡N Bond Length | 1.083[1] | 1.097 |

| C-N Bond Length | 1.385[1] | 1.415 |

| C-C (aromatic) | 1.374 - 1.383[1] | ~1.39 |

Note: DFT data can vary slightly depending on the computational method and basis set used.

The N≡N bond length is remarkably similar to that of dinitrogen gas (N₂), indicating a strong triple bond character. The C-N bond is shorter than a typical C-N single bond, suggesting a degree of double bond character arising from resonance delocalization of the positive charge into the aromatic ring. This delocalization is a key factor contributing to the relative stability of aryldiazonium salts compared to their aliphatic counterparts.

Resonance and Charge Distribution

The positive charge in the this compound cation is not localized on a single nitrogen atom but is delocalized across the diazonium group and the benzene (B151609) ring through resonance.

Caption: Resonance structures of the this compound cation.

Computational studies, including Natural Bond Orbital (NBO) analysis, provide a more quantitative picture of the charge distribution.

Table 2: Calculated Atomic Charges (NBO Analysis) for the this compound Cation

| Atom | Calculated Charge (e) |

| Nα (attached to ring) | +0.15 to +0.25 |

| Nβ (terminal) | +0.05 to +0.15 |

| C (ipso) | +0.05 to +0.10 |

| C (ortho) | -0.02 to +0.02 |

| C (meta) | +0.01 to +0.05 |

| C (para) | -0.01 to +0.03 |

Note: Values are approximate and depend on the level of theory and basis set used in the calculation.

The data indicates that while the diazonium group carries a significant portion of the positive charge, it is distributed between the two nitrogen atoms and also delocalized onto the aromatic ring, particularly at the ipso carbon.

Molecular Orbital Analysis

The reactivity of the this compound cation is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide valuable insights into the energies and compositions of these orbitals.

Caption: Simplified molecular orbital energy diagram and interaction pathway.

Table 3: Calculated Frontier Molecular Orbital Energies of the this compound Cation

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | ~ -3.0 to -4.0 | π* orbital localized on the benzene ring |

| LUMO | ~ -5.0 to -6.0 | π orbital with significant contribution from the N≡N antibonding orbital* |

| HOMO | ~ -8.0 to -9.0 | π orbital primarily localized on the benzene ring |

| HOMO-1 | ~ -9.0 to -10.0 | π orbital also localized on the benzene ring |

Note: These are typical ranges from DFT calculations and can vary with the computational method.

The low energy of the LUMO, which has significant antibonding character on the diazonium group, makes the this compound cation a potent electrophile. Nucleophilic attack on the terminal nitrogen atom or the ipso-carbon of the ring is facilitated by the accessibility of this low-lying empty orbital. The HOMO and HOMO-1 are primarily associated with the π-system of the benzene ring.

Spectroscopic Properties

The electronic structure of the this compound cation gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization.

UV-Vis Spectroscopy

The this compound cation exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum.

Table 4: UV-Vis Absorption Data for the this compound Cation

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Water/HCl | ~ 260-270 | ~ 10,000 - 12,000 | π → π |

| Acetonitrile (B52724) | ~ 265-275 | ~ 11,000 - 13,000 | π → π |

The primary absorption band corresponds to a π → π* transition within the delocalized aromatic system. The position and intensity of this band can be influenced by substituents on the benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the diazonium functional group.

Table 5: Characteristic IR Absorption Frequencies for the this compound Cation

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N≡N stretch | 2250 - 2300 | Strong, sharp |

| C-N stretch | 1300 - 1400 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to strong |

The most prominent and diagnostic peak is the strong, sharp absorption corresponding to the N≡N triple bond stretching vibration. Its high frequency is indicative of the strong triple bond character.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹³C and ¹⁵N NMR spectroscopy provide detailed information about the electronic environment of the atoms within the this compound cation.

Table 6: Typical NMR Chemical Shifts for the this compound Cation

| Nucleus | Atom Position | Chemical Shift (ppm) |

| ¹³C | C-ipso | 115 - 125 |

| C-ortho | 130 - 135 | |

| C-meta | 130 - 135 | |

| C-para | 140 - 145 | |

| ¹⁵N | Nα (attached to ring) | 140 - 150 |

| Nβ (terminal) | 50 - 60 |

Note: Chemical shifts are referenced to TMS for ¹³C and NH₃ for ¹⁵N and can vary with solvent and counter-ion.

The ¹³C NMR spectrum shows a downfield shift for the para-carbon, consistent with the electron-withdrawing nature of the diazonium group. The ¹⁵N NMR chemical shifts are particularly informative, with the two nitrogen atoms exhibiting distinct resonances that are sensitive to substituent effects.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of the this compound cation.

Synthesis of this compound Tetrafluoroborate (B81430)

This compound tetrafluoroborate is a relatively stable and easily handled salt of the cation.

Materials:

-

Aniline (B41778) (9.3 g, 0.1 mol)

-

Concentrated Hydrochloric Acid (30 mL)

-

Deionized Water

-

Sodium Nitrite (B80452) (7.0 g, 0.1 mol)

-

Sodium Tetrafluoroborate (17 g, 0.15 mol)

-

Diethyl Ether

-

Ice

Procedure:

-

In a 400 mL beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and 30 mL of water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in 12 mL of water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution, maintaining the temperature below 5 °C. Stir for 10-15 minutes after the addition is complete.

-

Filter the cold solution to remove any impurities.

-

In a separate beaker, dissolve sodium tetrafluoroborate in 30 mL of water.

-

Slowly add the filtered diazonium salt solution to the sodium tetrafluoroborate solution with stirring. A white precipitate of this compound tetrafluoroborate will form.

-

Stir the mixture for an additional 5-10 minutes in the ice bath.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water (50 mL) and then with cold diethyl ether (50 mL).

-

Dry the product under vacuum.

Caption: Workflow for the synthesis of this compound tetrafluoroborate.

UV-Vis Spectroscopy

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound tetrafluoroborate of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., 0.1 M HCl in water or acetonitrile).

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 0.01-0.1 mM.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorbance spectrum of each solution over the range of 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

-

Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) from the slope (according to the Beer-Lambert law, A = εcl).

Single Crystal X-ray Diffraction

Obtaining single crystals of diazonium salts can be challenging due to their potential instability.

Procedure for Crystal Growth (Slow Evaporation):

-

Prepare a saturated solution of this compound tetrafluoroborate in a suitable solvent (e.g., a mixture of acetonitrile and diethyl ether) at room temperature.

-

Filter the solution to remove any dust or particulate matter.

-

Transfer the clear solution to a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days in a vibration-free environment.

-

Monitor the vial for the formation of single crystals.

Data Collection and Structure Refinement:

-

Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.

-

Mount the crystal on a goniometer head, often using a cryoprotectant for low-temperature data collection.

-

Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.[2]

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.[2]

-

Process the raw data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.

-

Refine the structural model using least-squares methods to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms in the this compound salt.

Instrumentation:

-

X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

-

Ultra-high vacuum (UHV) chamber.

Procedure:

-

Mount the solid this compound tetrafluoroborate sample onto a sample holder using double-sided conductive tape.

-

Introduce the sample into the UHV chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Acquire high-resolution spectra for the C 1s, N 1s, B 1s, and F 1s regions to determine the chemical states and bonding environments of these elements.

-

Calibrate the binding energy scale by referencing the C 1s peak of adventitious carbon to 284.8 eV.

-

Analyze the peak positions, shapes, and areas to determine the elemental composition and identify the different chemical species present.

Conclusion

The this compound cation possesses a rich and fascinating electronic structure that is the foundation of its diverse and powerful reactivity in organic synthesis. The combination of a strong N≡N triple bond, a delocalized positive charge, and a low-lying LUMO makes it a unique and versatile electrophile. This guide has provided a detailed overview of its geometric, electronic, and spectroscopic properties, supported by quantitative data and practical experimental protocols. A thorough grasp of these fundamental principles is indispensable for researchers and scientists seeking to harness the full potential of this important chemical entity in the development of novel pharmaceuticals and advanced materials.

References

The Thermal Decomposition of Benzenediazonium Fluoroborate: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of benzenediazonium fluoroborate, a reaction of significant interest in organic synthesis, particularly for the introduction of fluorine atoms into aromatic rings. This document details the underlying mechanistic pathways, presents collated quantitative data on reaction kinetics, and offers detailed experimental protocols for studying this process.

Core Concepts: The Balz-Schiemann Reaction

The thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) to yield an aryl fluoride (B91410), nitrogen gas, and boron trifluoride is known as the Balz-Schiemann reaction.[1] This reaction is a cornerstone of aromatic fluorine chemistry. The decomposition of this compound fluoroborate (C₆H₅N₂BF₄) typically proceeds via a unimolecular S(_N)1 mechanism.[1] The key steps involve the heterolytic cleavage of the C-N bond to form a highly reactive aryl cation intermediate, followed by the capture of a fluoride ion from the tetrafluoroborate counterion.

The overall reaction can be summarized as follows:

C₆H₅N₂⁺BF₄⁻(s) → C₆H₅F(g) + N₂(g) + BF₃(g)

In the solid state, the decomposition of this compound fluoroborate commences at temperatures above 348 K (75 °C), with the maximum rate of thermolysis observed at 366.5 K (93.5 °C).[2][3] The primary products are fluorobenzene, boron trifluoride, and nitrogen gas.[2] Depending on the reaction conditions, particularly the solvent, various side products can also be formed.

Mechanistic Pathways

The generally accepted mechanism for the thermal decomposition of this compound fluoroborate in both solid state and in solution is a stepwise process initiated by the dissociation of the diazonium salt.

Caption: SN1 mechanism of this compound fluoroborate decomposition.

While the S(_N)1 mechanism is widely supported, some studies suggest the possibility of a free-radical pathway, especially in the presence of electron-donating solvents.[4] This alternative mechanism involves the homolytic cleavage of the C-N bond.

Quantitative Kinetic Data

The thermal decomposition of this compound fluoroborate generally follows first-order kinetics.[5][6] The rate of decomposition is significantly influenced by the solvent. The following table summarizes key kinetic parameters reported in the literature for the decomposition in various solvents.

| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Activation Entropy (ΔS‡₂₅°c, e.u.) | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | 25.0 | 1.98 x 10⁻⁵ | 23.3 | -3.8 | [5] |

| 30.0 | 4.08 x 10⁻⁵ | [5] | |||

| 35.0 | 7.82 x 10⁻⁵ | [5] | |||

| 40.0 | 1.50 x 10⁻⁴ | [5] | |||

| Acetonitrile | 25.0 | 0.83 x 10⁻⁵ | 25.4 | 1.2 | [5] |

| 30.0 | 1.83 x 10⁻⁵ | [5] | |||

| 35.0 | 3.83 x 10⁻⁵ | [5] | |||

| 40.0 | 7.92 x 10⁻⁵ | [5] | |||

| Nitromethane | 25.0 | 1.05 x 10⁻⁵ | 25.9 | 3.6 | [5] |

| 30.0 | 2.33 x 10⁻⁵ | [5] | |||

| 35.0 | 5.08 x 10⁻⁵ | [5] | |||

| 40.0 | 1.08 x 10⁻⁴ | [5] | |||

| Dimethylformamide (DMF) | 25.0 | 1.50 x 10⁻⁵ | 26.3 | 6.5 | [5] |

| 30.0 | 3.42 x 10⁻⁵ | [5] | |||

| 35.0 | 7.50 x 10⁻⁵ | [5] | |||

| 40.0 | 1.62 x 10⁻⁴ | [5] | |||

| Acetone | 25.0 | 0.40 x 10⁻⁵ | 27.2 | 7.8 | [5] |

| 30.0 | 0.92 x 10⁻⁵ | [5] | |||

| 35.0 | 2.08 x 10⁻⁵ | [5] | |||

| 40.0 | 4.58 x 10⁻⁵ | [5] |

Note: The values of activation energies and activation entropies often exhibit an isokinetic relationship, where a smaller activation energy corresponds to a smaller activation entropy.[5]

Experimental Protocols

Several experimental techniques can be employed to study the thermal decomposition of this compound fluoroborate. Below are detailed protocols for key methods.

Kinetic Analysis by UV-Vis Spectrophotometry

This method monitors the disappearance of the this compound cation, which has a characteristic UV absorbance.

Materials:

-

This compound fluoroborate

-

Solvent of choice (e.g., 0.2 M HCl solution)

-

Volumetric flasks (100 mL)

-

Thermostatted water bath

-

UV-Vis spectrophotometer with temperature-controlled cell compartment

-

Quartz cuvettes

-

Hypodermic syringe

Procedure:

-

Solution Preparation: Accurately weigh 15-20 mg of this compound fluoroborate and dissolve it in the chosen solvent in a 100 mL volumetric flask to prepare a solution of approximately 10⁻⁴ M.

-

Temperature Equilibration: Place the volumetric flask in a thermostatted water bath set to the desired reaction temperature (e.g., 25, 30, 40 °C) and allow it to equilibrate for about 20 minutes.

-

Initial Absorbance Measurement: Withdraw a sample of the solution, cool it rapidly in an ice bath to quench the reaction, and measure its initial absorbance at the wavelength of maximum absorption for the this compound cation. This provides the absorbance at time zero (A₀).

-

Kinetic Monitoring: At regular time intervals (e.g., every 15 minutes for 30°C), withdraw aliquots of the reaction mixture, quench them in an ice bath, and measure their absorbance (Aₜ).

-

Data Analysis: Plot ln(Aₜ) versus time. For a first-order reaction, this plot should yield a straight line with a slope equal to -k, where k is the rate constant. The activation energy (Ea) can be determined from the Arrhenius plot of ln(k) versus 1/T.

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

Kinetic Analysis by Gas Evolution

This method follows the reaction progress by measuring the volume of nitrogen gas evolved over time.

Materials:

-

This compound fluoroborate solution

-

Reaction vessel with a side arm connected to a gas burette

-

Thermostatted water bath

-

Magnetic stirrer

-

Stopwatch

Procedure:

-

Apparatus Setup: Assemble the reaction vessel and gas burette system. Ensure the system is airtight.

-

Reaction Initiation: Place a known volume of the this compound fluoroborate solution into the reaction vessel and immerse it in the thermostatted water bath.

-

Data Collection: Start the stopwatch and record the volume of nitrogen gas collected in the burette at regular time intervals.

-

Final Volume: After the reaction is complete (no more gas evolution), record the final volume of nitrogen (V∞).

-

Data Analysis: For a first-order reaction, a plot of ln(V∞ - Vₜ) versus time will be linear with a slope of -k.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify the products of the decomposition.

Materials:

-

Reaction mixture after decomposition

-

Internal standard (e.g., hexadecane)

-

Extraction solvent (e.g., diethyl ether)

-

Anhydrous sodium sulfate

-

GC-MS instrument

Procedure:

-

Work-up: After the thermal decomposition is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction with water.

-

Extraction: Extract the organic products from the aqueous mixture using a suitable solvent like diethyl ether.

-

Drying: Dry the organic extract over anhydrous sodium sulfate.

-

Analysis: Inject a sample of the dried organic solution, mixed with a known amount of an internal standard, into the GC-MS.

-

Identification and Quantification: Identify the products by comparing their mass spectra with library data. Quantify the products by comparing their peak areas to that of the internal standard. It is important to note that diazonium salts themselves are thermally unstable and will decompose in the GC inlet; therefore, this method is suitable for analyzing the final decomposition products.[7]

Conclusion

The thermal decomposition of this compound fluoroborate is a fundamental reaction in organic chemistry with a well-established S(_N)1 mechanism. The reaction kinetics are readily studied by various techniques, and the product distribution is highly dependent on the reaction conditions, particularly the solvent. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals working with or studying this important transformation. Careful consideration of the reaction parameters is crucial for achieving desired outcomes and ensuring safe laboratory practice.

References

The Dawn of Azo Chemistry: A Technical Guide to the Historical Discovery and Enduring Significance of Diazonium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery of diazonium compounds, their profound impact on synthetic chemistry, and the foundational experimental protocols that unlocked their vast potential. From the serendipitous discovery in the mid-19th century to their indispensable role in modern drug development and materials science, diazonium salts stand as a testament to the power of curiosity-driven research.

A Fortuitous Discovery: The Genesis of Diazonium Chemistry

The journey into the world of diazonium compounds began in 1858 with the German chemist Johann Peter Griess.[1][2][3] While working in the laboratory of Hermann Kolbe at the University of Marburg, Griess was investigating the reactions of aromatic amines.[2][4] His persistence in studying the reaction of 2,4-dinitroaniline (B165453) with nitrous acid under cold conditions led to the isolation of a new, surprisingly stable intermediate.[4] This marked the first synthesis of a diazonium salt, a class of compounds characterized by the R-N₂⁺X⁻ functional group, where R is an aryl group and X is an anion.[5][6] Griess's initial work, published in Annalen der Chemie und Pharmacie, laid the groundwork for a new era in organic synthesis.

Griess's discovery was not a fleeting observation. He went on to explore the reactivity of these new compounds, demonstrating their ability to undergo what are now known as coupling reactions to form brightly colored azo compounds.[7] This discovery had an almost immediate and transformative impact on the burgeoning synthetic dye industry, providing a versatile method for creating a vast spectrum of colors.[7]

The Significance of Diazonium Compounds: A Gateway to Aromatic Functionalization

The importance of diazonium salts extends far beyond the realm of dyes. They are remarkably versatile intermediates in organic synthesis, primarily because the dinitrogen molecule (N₂) is an excellent leaving group, facilitating the substitution of the diazonium group with a wide variety of nucleophiles. This provides a powerful tool for introducing functional groups onto an aromatic ring that are often difficult to install directly.

Key transformations of diazonium salts include:

-

The Sandmeyer Reaction: This reaction, discovered by Traugott Sandmeyer in 1884, utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with the corresponding halide or cyanide.[8][9] This method is a cornerstone of aromatic chemistry for the synthesis of aryl halides and nitriles.[10]

-

The Gattermann Reaction: A variation of the Sandmeyer reaction, the Gattermann reaction uses copper powder in the presence of the corresponding hydrogen halide. While sometimes less efficient than the Sandmeyer reaction, it offers an alternative route to aryl halides.

-

Synthesis of Aryl Iodides and Fluorides: Aryl iodides can be readily prepared by treating the diazonium salt with potassium iodide. The synthesis of aryl fluorides is achieved through the Balz-Schiemann reaction, which involves the thermal decomposition of arenediazonium tetrafluoroborates.

-

Hydroxylation: The replacement of the diazonium group with a hydroxyl group to form phenols can be achieved by heating the diazonium salt solution in the presence of a copper catalyst.[8][9]

-

Azo Coupling: As discovered by Griess, diazonium salts react with activated aromatic compounds such as phenols and anilines to form azo compounds.[11] This reaction remains central to the production of a vast array of dyes and pigments.[11][12]

Quantitative Data Summary

The stability and reactivity of diazonium salts, as well as the yields of their subsequent reactions, are influenced by factors such as the nature of the substituents on the aromatic ring, the counter-ion, and the reaction conditions.

Thermal Stability of Arenediazonium Tetrafluoroborate (B81430) Salts

The thermal stability of diazonium salts is a critical consideration for their safe handling and use in synthesis. The following table summarizes the decomposition onset temperatures for a selection of substituted arenediazonium tetrafluoroborate salts.

| Substituent on Benzene Ring | Decomposition Onset Temperature (°C) |

| 4-Nitro | >150 |

| 4-Chloro | ~140 |

| 4-Bromo | ~140 |

| 4-Methoxy | ~140 |

| Unsubstituted | 90-150 |

| 4-Methyl | 90-150 |

| 2-Nitro | >150 |

| 3-Nitro | >150 |

Data sourced from thermal analysis of various arenediazonium tetrafluoroborate salts.

Representative Yields of Key Reactions

The yields of reactions involving diazonium salts can vary widely depending on the specific substrates and reaction conditions. The following table provides a summary of typical yields for some common transformations.

| Reaction | Substrate (from Aniline) | Product | Typical Yield (%) |

| Sandmeyer (Chlorination) | Benzenediazonium chloride | Chlorobenzene (B131634) | 60-80 |

| Sandmeyer (Bromination) | This compound bromide | Bromobenzene | 60-80 |

| Sandmeyer (Cyanation) | This compound chloride | Benzonitrile | 52-93[13] |

| Azo Coupling | This compound chloride & Phenol | p-Hydroxyazobenzene | 58[14] |

| Azo Coupling | This compound chloride & 1-Naphthol | 1-Phenylazo-2-naphthol | 96[14] |

| Azo Coupling | This compound chloride & 2-Naphthol | 1-(Phenylazo)-2-naphthol | 81[14] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the preparation of a diazonium salt and its use in two of the most significant reaction types: the Sandmeyer reaction and azo coupling.

Protocol 1: Preparation of this compound Chloride (Diazotization of Aniline)

Materials:

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice

Equipment:

-

Beaker (250 mL)

-

Conical flask (100 mL)

-

Stirring rod

-

Ice bath

Procedure:

-

In the 250 mL beaker, dissolve a specific amount of aniline (e.g., 5 mL) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 15 mL).

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

In the conical flask, prepare a solution of sodium nitrite (e.g., 4 g) in water (e.g., 20 mL).

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution while maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture for an additional 10-15 minutes. The resulting solution contains this compound chloride and should be used immediately in subsequent reactions.

Safety Note: Diazonium salts are unstable and can be explosive when dry. Always handle them in solution and at low temperatures.

Protocol 2: Synthesis of Chlorobenzene via the Sandmeyer Reaction

Materials:

-

This compound chloride solution (from Protocol 1)

-

Copper(I) chloride (CuCl)

-

Concentrated Hydrochloric Acid (HCl)

Equipment:

-

Reaction flask

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

In the reaction flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Cool the copper(I) chloride solution in an ice bath.

-

Slowly add the cold this compound chloride solution from the dropping funnel to the copper(I) chloride solution.

-

A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, gently warm the reaction mixture to ensure the complete decomposition of the diazonium salt.

-

The chlorobenzene will separate as an oily layer. Isolate the product by steam distillation or solvent extraction.

-

Wash the crude product with dilute sodium hydroxide (B78521) solution, then with water, and dry over anhydrous calcium chloride. Purify by distillation.

Protocol 3: Synthesis of p-Hydroxyazobenzene (Azo Coupling)

Materials:

-

This compound chloride solution (from Protocol 1)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Equipment:

-

Beaker (500 mL)

-

Stirring rod

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In the 500 mL beaker, dissolve phenol (e.g., 4.5 g) in a solution of sodium hydroxide (e.g., 4 g) in water (e.g., 50 mL).

-

Cool this alkaline phenol solution to 0-5 °C in an ice bath.

-

Slowly and with constant stirring, add the cold this compound chloride solution to the alkaline phenol solution.

-

A brightly colored orange-red precipitate of p-hydroxyazobenzene will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.

Conclusion

The discovery of diazonium compounds by Peter Griess was a landmark achievement in organic chemistry. What began as a careful investigation into the reactivity of aromatic amines blossomed into a field of study that revolutionized the dye industry and provided chemists with an unparalleled toolkit for the synthesis of a vast array of aromatic compounds. The versatility of the diazotization reaction and the subsequent transformations of the resulting diazonium salts continue to be of immense importance in academic research, industrial chemistry, and the development of new pharmaceuticals and materials. This guide serves as a testament to the enduring legacy of this fundamental discovery and provides a practical resource for the continued exploration of diazonium chemistry.

References

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. Peter Griess - Wikipedia [en.wikipedia.org]

- 3. Peter Griess Facts for Kids [kids.kiddle.co]

- 4. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Azo coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

benzenediazonium salts reaction with activated aromatic rings

An In-depth Technical Guide on the Reaction of Benzenediazonium Salts with Activated Aromatic Rings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azo coupling reaction, a cornerstone of electrophilic aromatic substitution, detailing the interaction between this compound salts and activated aromatic rings. This reaction is of paramount importance in the synthesis of a vast array of azo compounds, which are integral to the dye industry and have significant applications in pharmaceuticals and as chemical indicators.

The Core Reaction: Electrophilic Aromatic Substitution

The reaction between an aryl diazonium salt and an activated aromatic compound is a classic example of electrophilic aromatic substitution (EAS).[1][2] In this reaction, the aryl diazonium cation, [Ar-N≡N]⁺, functions as an electrophile, albeit a weak one.[3] The positive charge on the diazonium group is delocalized across both nitrogen atoms, making it reactive enough to attack only highly electron-rich aromatic rings.[3] Consequently, the reaction requires the coupling partner to be an "activated" aromatic ring, typically a compound bearing potent electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NR₂), or alkoxy (-OR) groups.[1][3] These groups increase the electron density of the aromatic ring, making it sufficiently nucleophilic to react with the weak diazonium electrophile.[1]

The substitution predominantly occurs at the para position relative to the activating group.[2][3][4] If the para position is already occupied, the diazonium ion will attack at an ortho position, though this typically happens at a slower rate.[2][3]

Reaction Mechanism and the Critical Role of pH

The azo coupling reaction proceeds via a standard electrophilic aromatic substitution mechanism. The key to a successful and high-yield synthesis lies in the careful control of the reaction's pH, as it directly influences the reactivity of both the diazonium salt and the coupling component.[3][5]

Coupling with Phenols and Naphthols

For phenols and naphthols to act as effective coupling partners, the reaction must be conducted under mildly alkaline conditions (typically pH 8-10).[3][5] In an alkaline medium, the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide or naphthoxide ion.[5][6] The resulting negative charge significantly increases the electron density of the aromatic ring, thereby activating it for the electrophilic attack by the diazonium cation.[5][6]

Coupling with Aromatic Amines

In contrast, coupling with aromatic amines such as anilines requires a mildly acidic environment (typically pH 4-7).[3][5] If the solution is too acidic, the amino group becomes protonated (-NH₃⁺), which is an electron-withdrawing group that deactivates the ring and prevents the reaction.[5] If the solution is alkaline, the diazonium ion itself can react undesirably with hydroxide (B78521) ions.[5] Therefore, a weakly acidic pH maintains a sufficient concentration of the free amine, where the lone pair of electrons on the nitrogen atom can activate the ring for substitution, while preventing unwanted side reactions.[5][6]

Key Experimental Parameters

Beyond pH, several other factors are critical for optimizing the synthesis of azo compounds.

-

Temperature: Aryl diazonium salts are thermally unstable and can decompose readily at temperatures above 5°C, often leading to low yields.[5] It is imperative to maintain the reaction temperature between 0-5°C, typically using an ice bath, to ensure the stability of the diazonium salt until it can be used in the coupling step.[5]

-

Rate of Reagent Addition: The slow, dropwise addition of reagents is crucial for controlling the exothermic nature of the reaction and preventing localized overheating, which can lead to decomposition and the formation of side products.[5][7]

-

Reagent Purity and Stoichiometry: The purity of the starting aromatic amine is essential to avoid unwanted side products.[5] A slight excess of sodium nitrite (B80452) is often used to ensure complete diazotization, and the molar ratios between the diazonium salt and the coupling partner are typically kept close to 1:1.[5]

Quantitative Data Summary

The efficiency and yield of azo coupling reactions are highly dependent on the specific reactants and conditions employed. The following tables summarize typical reaction parameters and reported yields for various syntheses.

Table 1: Optimal Reaction Conditions for Azo Coupling

| Parameter | Diazotization Step | Coupling with Phenols/Naphthols | Coupling with Aromatic Amines | Notes |

|---|---|---|---|---|

| Temperature | 0 - 5 °C[5] | 0 - 10 °C[5] | 0 - 10 °C[5] | Low temperature is critical to prevent diazonium salt decomposition.[5] |

| pH | Strongly Acidic (pH 0-2)[5] | Mildly Alkaline (pH 8-10)[5] | Mildly Acidic (pH 4-7)[5] | pH is crucial for activating the coupling partner and ensuring reagent stability.[5] |

| Reactant Ratio | Amine:NaNO₂ ≈ 1:1 to 1:1.1[5] | Diazo:Coupler ≈ 1:1[5] | Diazo:Coupler ≈ 1:1[5] | A slight excess of NaNO₂ ensures complete diazotization.[5] |

| Reaction Time | 5 - 30 minutes[5] | 10 - 60 minutes[5] | 10 - 60 minutes[5] | Completion can be monitored by TLC or a spot test with a coupling agent.[5] |

Table 2: Reported Yields for Azo Dye Synthesis

| Diazo Component | Coupling Component | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline (B41778) | 1-Naphthol | 1-(Phenylazo)-2-naphthol | 96% | [8] |

| Aniline | 2-Naphthol (B1666908) | 1-(Phenylazo)-2-naphthol | 81% | [8] |

| Aniline | Phenol (B47542) | p-Hydroxyazobenzene | 58% | [8] |

| Aniline | Benzene (B151609) | Azobenzene | 4% | [8] |

| Aniline | Toluene (B28343) | Phenylazotoluene | 11% |[8] |

Note: The significantly lower yields with non-activated rings like benzene and toluene highlight the necessity of a strongly activating group for this reaction.

Visualized Mechanisms and Workflows

Caption: Mechanism of Azo Coupling with a Phenolic Compound.

Caption: General Experimental Workflow for Azo Dye Synthesis.

Experimental Protocols

Safety Precaution: These experiments must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Dry diazonium salts can be explosive and must always be kept in a cold aqueous solution.[9]

Protocol 1: Diazotization of Aniline to form this compound Chloride

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a 100 mL beaker, combine 9.3 g (0.1 mol) of aniline and 25 mL of concentrated HCl. Stir until the aniline dissolves completely.

-

Add approximately 50 g of crushed ice to the solution and cool it in an ice-water bath until the temperature is between 0-5 °C.[5]

-

In a separate beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water and cool it in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 10-15 minutes.[10] Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.[10]

-

The resulting clear solution contains the this compound chloride. It is unstable and should be used immediately in the subsequent coupling reaction.[9]

Protocol 2: Synthesis of 1-(Phenylazo)-2-naphthol (Sudan I)

Materials:

-

Freshly prepared this compound chloride solution (from Protocol 1)

-

2-Naphthol (β-naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve 14.4 g (0.1 mol) of 2-naphthol in 75 mL of 10% sodium hydroxide solution.[3]

-

Cool this solution to 5 °C in an ice bath with constant stirring.[3]

-

Slowly, and with vigorous stirring, add the cold this compound chloride solution (prepared in Protocol 1) to the 2-naphthol solution.[3]

-

An intense orange-red precipitate of 1-(phenylazo)-2-naphthol will form immediately.[3][11]

-

Continue stirring the mixture in the ice bath for an additional 10-30 minutes to ensure the reaction goes to completion.[9][12]

Work-up and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.[12]

-

Wash the crude product on the funnel with a generous amount of cold water to remove any unreacted salts.[12]

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or glacial acetic acid.

-

Allow the purified solid to air dry completely.

References

- 1. youtube.com [youtube.com]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Azo Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cuhk.edu.hk [cuhk.edu.hk]

An In-depth Technical Guide on the Electrophilic Nature of the Diazonium Group

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Electrophile

Arenediazonium salts, organic compounds featuring the characteristic R−N₂⁺X⁻ functional group, are pivotal intermediates in organic synthesis.[1] Their significance stems from the diazonium group's dual nature: it is an excellent leaving group (as N₂) and, crucially for this guide, a potent electrophile.[2][3] This electrophilicity is the cornerstone of azo coupling reactions , a class of electrophilic aromatic substitution reactions fundamental to the synthesis of a vast array of compounds, most notably azo dyes.[4][5] While renowned in the dye and pigment industries, the principles of diazonium salt chemistry are increasingly relevant in pharmaceutical and drug development for creating complex molecules and functionalized biomaterials.[6][7][8] This guide provides a technical overview of the diazonium group's electrophilic nature, reaction mechanisms, quantitative analysis, and practical applications.

The Arenediazonium Ion: Structure and Electrophilicity

The electrophilic character of the arenediazonium ion is a direct consequence of its electronic structure. A resonance description reveals that the positive charge is delocalized across both nitrogen atoms.[4][9] This delocalization makes the terminal nitrogen atom electron-deficient and thus susceptible to attack by nucleophiles.[3]

The diazonium ion is considered a relatively weak electrophile, meaning it reacts selectively with strongly activated aromatic compounds (nucleophiles) such as phenols, anilines, and their derivatives.[10][11][12] This selective reactivity is a key advantage in complex synthetic pathways.

Factors Influencing Electrophilicity

The electrophilic strength of the arenediazonium ion can be finely tuned by substituents on the aromatic ring:

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (−NO₂), cyano (−CN), or halogen groups increase the electrophilicity of the diazonium ion. By withdrawing electron density from the ring, they intensify the positive charge on the diazonium group, making it more reactive towards nucleophiles.[13]

-

Electron-Donating Groups (EDGs): Conversely, groups like alkyl (−R) or alkoxy (−OR) decrease electrophilicity. They donate electron density to the ring, which partially neutralizes the positive charge on the diazonium group, reducing its reactivity.[13]

This predictable influence of substituents allows for the rational design of synthetic strategies.

Core Reaction Mechanism: Azo Coupling

The quintessential reaction showcasing the diazonium group's electrophilicity is azo coupling. This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and an electron-rich aromatic compound serves as the nucleophile.[5][14]

The general mechanism proceeds in two main steps:

-

Electrophilic Attack: The diazonium ion attacks the electron-rich ring of the coupling component, typically at the para position to the activating group to minimize steric hindrance.[10][11] This forms a resonance-stabilized intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base removes a proton from the sigma complex, restoring the aromaticity of the ring and forming the final, stable azo compound.[3]

Critical Role of pH

The pH of the reaction medium is a critical parameter that must be precisely controlled to ensure optimal reaction outcomes.[10] The ideal pH depends on the nature of the nucleophilic coupling partner:

-

Phenols and Naphthols: These reactions are conducted in mildly alkaline conditions (pH 8-10).[15] The basic medium deprotonates the hydroxyl group to form the much more strongly activating phenoxide ion, which significantly increases the nucleophilicity of the aromatic ring.[4][9]

-

Aromatic Amines: Coupling with anilines requires mildly acidic conditions (pH 4-7).[11][15] A strongly acidic environment would protonate the amine to form the anilinium ion (−NH₃⁺), a deactivating group that halts the reaction. Conversely, an alkaline medium would cause the diazonium ion to convert into an unreactive diazohydroxide.[16]

Quantitative Data Presentation

The reactivity of diazonium salts in azo coupling reactions is quantifiable and highly dependent on reaction conditions and the electronic nature of the substituents.

Table 1: Optimal Conditions for Azo Coupling Reactions

| Parameter | Diazotization Step | Coupling with Phenols/Naphthols | Coupling with Aromatic Amines | Notes |

| Temperature | 0 - 5 °C | 0 - 10 °C | 0 - 10 °C | Low temperature is critical to prevent the decomposition of the unstable diazonium salt.[15][17] |

| pH | Strongly Acidic (pH 0-2) | Mildly Alkaline (pH 8-10) | Mildly Acidic (pH 4-7) | pH is crucial for activating the coupling component and maintaining diazonium ion stability.[15] |

| Reactant Ratio | Amine:NaNO₂ ≈ 1:1.1 | Diazo:Coupler ≈ 1:1 | Diazo:Coupler ≈ 1:1 | A slight excess of sodium nitrite (B80452) ensures complete diazotization.[15] |

| Reaction Time | 5 - 30 minutes | 10 - 60 minutes | 10 - 60 minutes | Completion can be monitored by TLC or a spot test with a coupling agent.[15] |

Table 2: Substituent Effects on Reaction Rates

Kinetic studies demonstrate the profound impact of substituents on the electrophilicity of the benzenediazonium ion. The Hammett equation, log(k/k₀) = ρσ, is often used to correlate the reaction rates (k) of substituted derivatives with the substituent constant (σ).

| Substituent (para-) | Hammett Constant (σₚ) | Relative Rate (Qualitative) | Effect on Electrophilicity |

| -NO₂ | +0.78 | Greatly Increased | Strong Electron-Withdrawing |

| -Cl | +0.23 | Increased | Electron-Withdrawing |

| -H | 0.00 | Baseline | Reference |

| -CH₃ | -0.17 | Decreased | Electron-Donating |

| -OCH₃ | -0.27 | Greatly Decreased | Strong Electron-Donating |

Data compiled from principles of physical organic chemistry. Electron-withdrawing groups yield a faster reaction, while electron-donating groups retard it.[18]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of an azo dye, illustrating the practical application of the principles discussed.

General Experimental Workflow

Detailed Protocol: Synthesis of 1-(phenylazo)-2-naphthol (Sudan I)

This protocol details the synthesis of a common red-orange azo dye.

Safety Precaution: This experiment must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. Aniline (B41778) is toxic. Concentrated acids are corrosive. Diazonium salts can be explosive if isolated in a dry, solid state; they must be kept in a cold aqueous solution at all times.[17]

Part A: Diazotization of Aniline

-

In a 100 mL beaker, add aniline (1.86 g, 0.02 mol) to water (20 mL) and concentrated hydrochloric acid (5 mL). Stir until the aniline hydrochloride dissolves completely.

-

Cool the solution to 0-5 °C in an ice-water bath. Some aniline hydrochloride may precipitate.[19]

-

In a separate beaker, dissolve sodium nitrite (1.4 g, 0.02 mol) in water (10 mL) and cool the solution in the ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 10 minutes, ensuring the temperature remains below 5 °C.[15]

-

The resulting this compound chloride solution should be a clear, pale yellow and must be used immediately in the next step.

Part B: Azo Coupling

-

In a 250 mL beaker, dissolve 2-naphthol (B1666908) (2.88 g, 0.02 mol) in 50 mL of 2 M sodium hydroxide (B78521) solution.[19]

-

Cool this solution thoroughly in an ice-water bath with efficient stirring.

-

Slowly, and with continuous stirring, add the cold this compound chloride solution (from Part A) to the alkaline 2-naphthol solution.[19]

-

A vibrant red-orange precipitate of 1-(phenylazo)-2-naphthol will form immediately.[19]

-

Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.[19]

Part C: Isolation and Purification

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Wash the crude product on the filter with several portions of cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol (B145695) or glacial acetic acid if further purification is needed.

-

Dry the purified product in a desiccator or a low-temperature oven. Weigh the final product and calculate the percentage yield.

Applications in Drug Development

While the most prominent application of azo coupling is in the dye industry, the underlying chemistry is valuable in the pharmaceutical sciences.

-

Prodrug Synthesis: The azo linkage can be used to create prodrugs. For instance, Prontosil, the first commercially available antibacterial drug, is an azo compound that is metabolized in vivo to release the active agent, sulfanilamide.[5]

-

Bioconjugation: Diazonium chemistry provides a versatile tool for modifying the surfaces of biomaterials or attaching drugs and targeting ligands to biomolecules.[8] The reaction can be used to functionalize surfaces to control biocompatibility, protein adsorption, or immune response.

-

Diagnostic Assays: The Pauly reaction, used to detect tyrosine or histidine in proteins, is an azo coupling reaction.[5] The intense color change upon reaction provides a clear diagnostic signal.

Conclusion

The electrophilic nature of the diazonium group is a powerful and versatile tool in organic synthesis. The azo coupling reaction, governed by predictable electronic effects and highly sensitive to pH and temperature, allows for the controlled synthesis of a wide range of aromatic azo compounds. For researchers in materials science and drug development, a thorough understanding of these principles opens avenues for creating novel prodrugs, developing advanced diagnostic tools, and engineering biocompatible surfaces. The continued exploration of diazonium chemistry promises to unlock further innovations across the scientific disciplines.

References

- 1. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]

- 2. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. Aryl Diazonium Coupling Reactions [employees.csbsju.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Azo coupling - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Azo Coupling [organic-chemistry.org]

- 11. 5.5 Arenediazonium Salt – Organic Chemistry II [kpu.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. For the diazonium ions that order of reactivity towards class 12 chemistry CBSE [vedantu.com]

- 14. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. cuhk.edu.hk [cuhk.edu.hk]

Substituent Effects on the Reactivity of Benzenediazonium Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influence of aromatic ring substituents on the reactivity and stability of benzenediazonium ions. Understanding these effects is paramount for the strategic design of synthetic routes and the development of novel therapeutics, as this compound salts are versatile intermediates in organic synthesis. This document delves into the electronic effects of substituents, quantitative correlations of reactivity, and detailed experimental protocols for studying these phenomena.

Core Principles: Electronic Effects of Substituents

The reactivity of the this compound ion is fundamentally governed by the electrophilicity of the diazonium group (-N₂⁺). Substituents on the benzene (B151609) ring modulate this electrophilicity through a combination of inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They increase the positive charge on the diazonium group, thereby enhancing its electrophilicity. This leads to an increased rate of reaction in processes where the this compound ion acts as an electrophile, such as in diazo coupling reactions.[1][2][3] Conversely, the increased positive charge can stabilize the molecule in some contexts, for example, leading to higher thermal stability in certain cases.[4]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) are electron-donating. They decrease the positive charge on the diazonium group, reducing its electrophilicity and thus decreasing the rate of electrophilic reactions.[1][3] These groups can also decrease the thermal stability of the diazonium salt.[4]

The interplay of these effects dictates the overall reactivity and is crucial for predicting the outcome of reactions involving substituted this compound ions.

Quantitative Analysis of Substituent Effects

The Hammett equation provides a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of benzene derivatives.[5][6] The equation is expressed as:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction of a substituted this compound ion.

-

k₀ is the rate constant for the reaction of the unsubstituted this compound ion.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[5]

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups accelerate the reaction.

Data Summary: Substituent Effects on Reactivity

The following tables summarize quantitative data on the effects of various substituents on the reactivity and stability of this compound ions.

Table 1: Hammett ρ Values for Reactions of Substituted this compound Ions

| Reaction | Reductant | Solvent | Hammett ρ Value | Reference |

| Sandmeyer Reaction (Chlorodediazoniation) | Sn²⁺, Cu⁺, Fe²⁺ | H₂O–dioxane (2:1) | 0.6 to 1.0 | [1] |

Table 2: Thermal Decomposition Temperatures of Substituted this compound Tetrafluoroborate (B81430) Salts

| Substituent (para) | Initial Decomposition Temperature (°C) | Reference |

| -NO₂ | 150 | [4] |

| -Br | 140 | [4] |

| -OCH₃ | 140 | [4] |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of substituent effects on this compound ion reactivity.

Synthesis of Substituted this compound Ions

Objective: To prepare a solution of a substituted this compound salt from the corresponding aniline (B41778) derivative.

Materials:

-

Substituted aniline (e.g., p-nitroaniline, p-anisidine)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Ice bath

Procedure:

-

Dissolve the substituted aniline in a minimal amount of concentrated hydrochloric acid and water.

-